molecular formula C15H11N3O4 B5787314 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide

2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide

Cat. No. B5787314
M. Wt: 297.26 g/mol
InChI Key: JHIQOYBWJGKNOW-JXMROGBWSA-N
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Description

2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide, also known as CFA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. CFA is a derivative of acrylamide and has a cyano group attached to the carbon-carbon double bond.

Mechanism of Action

The mechanism of action of 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide is not fully understood, but it is believed to involve the formation of a complex with the target molecule. In the case of copper ions, this compound forms a complex with the copper ion, which results in a change in fluorescence intensity. In the case of PDT, this compound is activated by light, which leads to the generation of reactive oxygen species that can kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro, and its use in animal models has not resulted in any significant adverse effects. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide is its selectivity for copper ions, which makes it a valuable tool for detecting copper ions in biological samples. Additionally, its use as a photosensitizer for PDT has shown promising results in preclinical studies.
However, there are some limitations to the use of this compound in lab experiments. One of the main limitations is its low yield, which makes it difficult to obtain large quantities of the compound. Additionally, more studies are needed to fully understand the toxicity and side effects of this compound.

Future Directions

There are several areas of future research for 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide. One area is the development of more efficient synthesis methods that can increase the yield of the compound. Another area is the exploration of its potential applications in other fields, such as catalysis and material science. Additionally, more studies are needed to fully understand the toxicity and side effects of this compound, as well as its mechanism of action. Overall, this compound has shown significant potential for various scientific applications, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of 2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide involves the reaction of 5-(2-methyl-4-nitrophenyl)-2-furan carboxaldehyde with malononitrile and ammonium acetate in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. The yield of this compound is typically around 50%.

Scientific Research Applications

2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to copper ions, and this property has been utilized for the detection of copper ions in biological samples.
Another area of research is the use of this compound as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to generate reactive oxygen species that can kill cancer cells. This compound has been shown to be an effective photosensitizer for PDT, and its use in cancer treatment is being explored.

properties

IUPAC Name

(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-9-6-11(18(20)21)2-4-13(9)14-5-3-12(22-14)7-10(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIQOYBWJGKNOW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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